4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula and the CAS number 1353989-66-8. This compound is classified as a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom. Its structure includes a methylene bridge and a 4-methylbenzyl ether moiety, contributing to its unique chemical properties. It is primarily utilized in scientific research, particularly in chemistry and pharmacology, where it serves as a building block for more complex molecules and in the development of therapeutic agents .
The synthesis of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride typically involves the following steps:
This method ensures high purity and stability of the final product, which is crucial for its application in further chemical synthesis and biological studies .
The molecular structure of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride can be represented by its InChI key: ROAOWVGFHODCCU-UHFFFAOYSA-N
. The compound features:
InChI=1S/C14H22ClNO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
This structural information is essential for understanding the reactivity and interactions of the compound in various chemical contexts.
4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride can undergo several types of chemical reactions:
The specific products formed depend on the reagents used and the conditions applied during these reactions, highlighting the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with biological targets such as receptors or enzymes. Upon binding to these targets, it can alter their activity, leading to various physiological effects. The exact pathways and molecular interactions are dependent on the specific context in which this compound is utilized, particularly in drug development and biological research .
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride has several significant applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4